molecular formula C21H20N4O2S B11196286 N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide

Cat. No.: B11196286
M. Wt: 392.5 g/mol
InChI Key: ZBAPCGDOWDMJTH-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide: is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an ethoxyphenyl group, a pyrimidoindole core, and a sulfanylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole ring system.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where an ethoxy group is introduced to the phenyl ring.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the pyrimidoindole core with a suitable sulfanylacetamide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound may find applications in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally includes:

    Binding to Target Proteins: The compound may bind to specific proteins, altering their function and activity.

    Modulation of Signaling Pathways: It can influence various signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for studying various biological processes and developing new therapeutic agents.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O2S/c1-3-27-15-7-5-14(6-8-15)24-18(26)11-28-21-20-19(22-12-23-21)16-10-13(2)4-9-17(16)25-20/h4-10,12,25H,3,11H2,1-2H3,(H,24,26)

InChI Key

ZBAPCGDOWDMJTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C

Origin of Product

United States

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